![molecular formula C6H4ClN3O B1384390 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1613751-69-1](/img/structure/B1384390.png)
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Übersicht
Beschreibung
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical compound with the IUPAC name 2-chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one . It is a molecule that contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrrole .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, has been achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrole ring fused with a six-membered 1,2,4-triazine ring . The molecule contains a chlorine atom attached to the triazine ring .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 169.57 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Methodology Development
- A diversity-oriented approach to construct 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives was developed, showcasing pot, atom, and step economy (PASE) in sequential reactions, forming at least six bonds in one pot (Xiang et al., 2013).
- A one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine and related derivatives was established, providing a facile approach to synthesize these compounds (Quintela et al., 1996).
Application in Medicinal Chemistry
- The compound found application in the synthesis of novel C-nucleosides, with some derivatives showing potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
- It has been utilized as a scaffold in kinase inhibitor development, showing effectiveness in targeting various therapeutic targets (Ott & Favor, 2017).
Structural and Chemical Properties
- The compound's unique NN bond-containing heterocycle with a bridgehead nitrogen has been noted for its versatility in drug discovery, especially as a kinase inhibitor and a "privileged" template (Song et al., 2013).
- Studies on the docking and quantitative structure–activity relationship (QSAR) of derivatives of this compound as c-Met kinase inhibitors provided insights into their molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Process Optimization and Scale-up
- A newly developed synthetic methodology for producing Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory material in the production of the antiviral drug remdesivir, was detailed, emphasizing process optimization and scale-up (Roy et al., 2021).
Zukünftige Richtungen
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, have shown promising potential in drug research due to their wide range of biological activities . They have been used in the treatment of various diseases, including viral infections and cancer . Future research may focus on exploring their potential in other therapeutic areas.
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways. These pathways are involved in cell development, proliferation, and differentiation . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and division .
Pharmacokinetics
Similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties . These properties are mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The result of the action of this compound is the inhibition of cell growth and division . This is due to the disruption of the biochemical pathways regulated by the kinases, the primary targets of this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of a chlorine-halogen source and electron-donating alkyl groups can affect the synthesis of this compound . Additionally, the compound should be stored in a refrigerator to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one plays a significant role in various biochemical reactions. It has been identified as an inhibitor of several enzymes, including tankyrase and stearoyl CoA desaturase . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical effects, such as the modulation of cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by interfering with cell signaling pathways, leading to apoptosis or programmed cell death. Additionally, it can alter gene expression and cellular metabolism, further contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as tankyrase and stearoyl CoA desaturase, inhibiting their activity . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, leading to downstream effects on cellular signaling and metabolism. Additionally, the compound can induce changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of target enzymes and prolonged cytotoxicity in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-cancer activity . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tankyrase and stearoyl CoA desaturase, influencing metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to alterations in lipid metabolism and energy production, further affecting cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects, with higher concentrations often found in target tissues such as tumors.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in these subcellular locations can enhance its inhibitory effects on target enzymes and contribute to its overall biological activity.
Eigenschaften
IUPAC Name |
2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBBSRLGVCMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




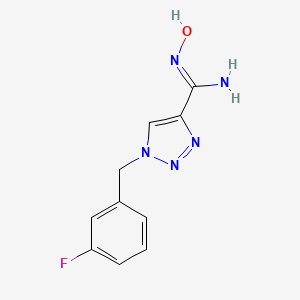
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
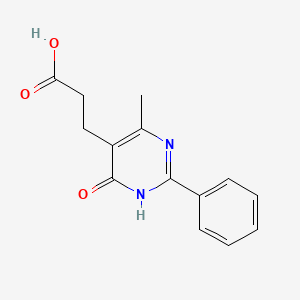
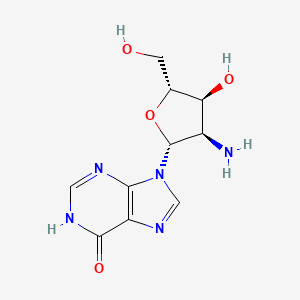
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
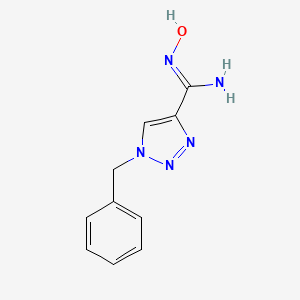
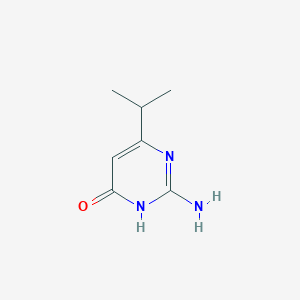
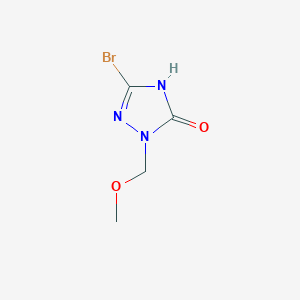

![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

